![molecular formula C17H32N2O2 B3851710 ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate](/img/structure/B3851710.png)
ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate
Overview
Description
Ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have a protective effect on mitochondrial function and to improve cell viability in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate in lab experiments is its potential neuroprotective and anti-inflammatory effects. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and safety.
Future Directions
There are several future directions for research on ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases and inflammation. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cancer and cardiovascular diseases. Additionally, studies on the toxicity and safety of this compound are needed to determine its potential for clinical use.
Scientific Research Applications
Ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate has been studied for its potential applications in scientific research. It has been found to have neuroprotective effects against oxidative stress-induced cell damage in vitro. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
ethyl 4-(8-methylnon-7-enyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-4-21-17(20)19-14-12-18(13-15-19)11-9-7-5-6-8-10-16(2)3/h10H,4-9,11-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAOBBKCNGYWLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCCCCCC=C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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